This compound serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) []. While its specific source is not explicitly mentioned in the provided literature, it is synthesized through chemical reactions rather than being naturally occurring.
The inhibition of TS and DHFR by thieno[2,3-d]pyrimidine derivatives is particularly relevant in the field of cancer research. By targeting these enzymes, these compounds can disrupt the synthesis of thymidine and folate, which are necessary for DNA replication and cell division. This makes them potential candidates for anticancer drugs. The classical analogue mentioned earlier1 is a prime example of such a dual inhibitor with significant potency, which could be further developed into a therapeutic agent for treating cancer.
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. For example, 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii2. These compounds exhibited high potency and selectivity, with the alpha-naphthyl analogue 4 showing significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential use in treating infections caused by these pathogens2.
While not directly related to 4-Chloro-6-methylthieno[2,3-d]pyrimidine, it is worth noting that other thieno[2,3-d]pyrimidine derivatives have been studied for their effects on blood platelet aggregation. Although compounds 12 and 13b had lower inhibitory effects compared to their quinazoline analogs, this indicates a potential avenue for the development of antiplatelet agents3.
The synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine typically involves cyclization reactions of suitable precursors. One common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity through optimized reaction conditions .
The molecular structure of 4-Chloro-6-methylthieno[2,3-d]pyrimidine can be described as follows:
The molecular weight is approximately 189.66 g/mol, and its structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .
4-Chloro-6-methylthieno[2,3-d]pyrimidine participates in several types of chemical reactions:
Common reagents for these reactions include sodium hydride for substitution, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .
The mechanism of action for 4-Chloro-6-methylthieno[2,3-d]pyrimidine primarily revolves around its role as an enzyme inhibitor or receptor modulator. The specific interactions depend on the target enzyme or receptor but generally involve:
Quantitative structure-activity relationship (QSAR) studies are often employed to analyze how variations in structure affect biological activity, guiding further development of derivatives with enhanced efficacy .
The physical and chemical properties of 4-Chloro-6-methylthieno[2,3-d]pyrimidine include:
These properties play a crucial role in determining its behavior during synthesis and application in various chemical contexts .
4-Chloro-6-methylthieno[2,3-d]pyrimidine has numerous applications across different scientific fields:
The systematic IUPAC name for this compound is 4-chloro-6-methylthieno[2,3-d]pyrimidine, precisely defining its ring fusion pattern and substituent positions. Its molecular formula, C₇H₅ClN₂S, corresponds to a molecular weight of 184.65 g/mol. This stoichiometry reflects the compound's compact heterobicyclic structure comprising seven carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom. The CAS registry number 106691-21-8 provides a unique identifier for chemical databases and procurement sources. Canonical SMILES representation (CC₁=CC₂=C(S₁)N=CN=C₂Cl) and InChIKey (NNEBWENPZIGRQK-UHFFFAOYSA-N) offer machine-readable descriptors essential for computational chemistry studies and cheminformatics applications [1] [3] [6].
The molecular architecture features a thieno[2,3-d]pyrimidine core, indicating fusion between the 2,3-bond of the thiophene ring and the d-edge of the pyrimidine ring. This specific fusion pattern creates an electron-deficient system with distinctive electronic properties:
Table 1: Key Structural Parameters of 4-Chloro-6-methylthieno[2,3-d]pyrimidine
Structural Feature | Description |
---|---|
Ring Fusion Type | Orthogonal fusion of thiophene (2,3-bond) to pyrimidine (d-edge) |
Bond Length (C4-Cl) | ~1.73 Å (characteristic of C-Cl bonds in heteroaromatic systems) |
Torsional Angle (S1-C2-N3-C4) | Nearly planar (0-5° deviation) |
Electron Distribution | Electron-deficient pyrimidine core with moderate π-delocalization into thiophene |
The methyl group at position 6 exhibits slight hyperconjugative effects, while the chlorine at position 4 creates a significant dipole moment across the pyrimidine ring. This configuration makes position 4 highly susceptible to nucleophilic aromatic substitution (SNAr), providing a strategic handle for structural diversification [1] [6] .
Thienopyrimidines exhibit profound pharmacological differences based on their isomeric ring fusion patterns. The three primary isomers—[2,3-d], [3,2-d], and [3,4-d]—differ in nitrogen atom positioning and electronic properties:
Table 2: Comparative Analysis of Thienopyrimidine Isomers
Isomer Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Biological Implications |
---|---|---|---|---|
4-Chloro-6-methylthieno[2,3-d]pyrimidine | C₇H₅ClN₂S | 184.65 | Chlorine at pyrimidine C4; methyl at thiophene C6 (equivalent to position 6 in fused system) | Preferred for kinase inhibitor scaffolds due to optimal H-bond acceptor geometry |
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine | C₇H₆ClN₃S | 199.66 | Additional exocyclic amine at position 2; different ring fusion ([3,2-d] vs [2,3-d]) | Enhanced hydrogen bonding capacity; different target profiles [2] |
Thieno[3,4-d]pyrimidine | Variable | Variable | Less common fusion with disrupted aromaticity | Limited pharmaceutical applications |
Critical distinctions include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3